5-Iodo-2-methylaniline
Overview
Description
5-Iodo-2-methylaniline is a chemical compound that is structurally related to aniline derivatives, which are characterized by an amino group attached to a benzene ring that is further substituted with various functional groups. Although the provided papers do not directly discuss 5-Iodo-2-methylaniline, they provide insights into similar compounds that can help infer the properties and reactivity of 5-Iodo-2-methylaniline.
Synthesis Analysis
The synthesis of iodinated aniline derivatives can be complex, involving multiple steps and optimization of reaction conditions. For instance, the synthesis of 2,6-diiodo-4-methylaniline was achieved by dissolving 4-methylaniline in acetic acid and adding KI-KIO3 under specific conditions, yielding a 75% product . This suggests that similar conditions could potentially be applied to synthesize 5-Iodo-2-methylaniline, with adjustments to the starting materials and reaction parameters.
Molecular Structure Analysis
The molecular structure of related compounds, such as 2-methyl-5-nitroaniline salts, has been determined using single-crystal X-ray diffraction, revealing important hydrogen-bonding patterns and interactions between molecules . These findings can be extrapolated to 5-Iodo-2-methylaniline, suggesting that it may also form specific intermolecular interactions, which could influence its crystalline structure and properties.
Chemical Reactions Analysis
The reactivity of aniline derivatives can be influenced by the substituents on the benzene ring. For example, the reaction of 5-methyl-1,3,4-thiadiazoline-2-thione with molecular iodine leads to the formation of a complex salt . This indicates that 5-Iodo-2-methylaniline could also participate in reactions with electrophiles due to the presence of the electron-donating amino group and the electron-withdrawing iodine substituent.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are closely related to their molecular structure. For instance, the presence of a nitro group in 2-methyl-5-nitroaniline derivatives significantly affects their antimicrobial activity . Similarly, the iodine substituent in 5-Iodo-2-methylaniline is likely to influence its density, solubility, and reactivity. The antimicrobial activity of related compounds suggests potential biological applications for 5-Iodo-2-methylaniline .
Relevant Case Studies
Case studies involving similar compounds provide insights into the potential applications of 5-Iodo-2-methylaniline. For example, the study of 2-methyl-5-nitroaniline derivatives revealed structure-activity relationships that could be relevant for designing new antimicrobial agents . Additionally, the structural analysis of 2-methyl-5-nitroaniline salts offers a comparative approach to understanding the intermolecular interactions that could be present in 5-Iodo-2-methylaniline .
Scientific Research Applications
Molecular Complex Formation and Color Modulation
5-Iodo-2-methylaniline has been utilized in the study of molecular complexes, demonstrating the ability to modulate color through molecular disorder and proton transfer. In a research study, vividly red crystals were obtained by forming molecular complexes with dinitrobenzoic acids, where molecular disorder and proton transfer played a significant role in color modulation. The study highlighted how molecular complexes that undergo proton transfer can result in color changes, contributing to the field of molecular materials science and potentially informing the development of color-changing materials (Jones, Wilson, & Thomas, 2014).
Synthesis of Iodo Substituent Aniline Complexes
Research into the synthesis of iodo-substituted aniline complexes has identified 5-Iodo-2-methylaniline as a precursor in the production of various chemical compounds. One study optimized the conditions for synthesizing 2,6-diiodo-4-methylaniline, demonstrating the potential for widespread application in creating iodo substituent aniline complexes. This research offers a foundation for further exploration of iodo-aniline derivatives in chemical synthesis, providing a cost-effective and straightforward methodology (Xiao-yan, 2011).
Insight into Halogen Bonding
A study investigating the halogen bonding interactions of a compound with 5-iodo-2-methylaniline as a component provided insights into the binding modes of ligands to protein targets. Through a combination of X-ray crystallography, DFT calculations, and molecular docking, the research revealed the significance of intermolecular hydrogen and halogen bonding in the compound's activity. This study not only elucidates the structural and electronic factors contributing to halogen bonding but also supports the potential optimization of such compounds for enhanced biological activity (He et al., 2020).
Development of Multimodal Agents for Tumor Imaging and Therapy
In the realm of medical research, 5-Iodo-2-methylaniline derivatives have been explored for their application in tumor imaging and photodynamic therapy. A study demonstrated the synthesis and utility of an iodo-photosensitizer derived from chlorophyll-a for tumor cure, fluorescence imaging, and PET imaging. This work underscores the potential of using such compounds in a "see and treat" approach, combining diagnostic imaging with therapeutic action, thereby opening new avenues for cancer treatment (Pandey et al., 2005).
Safety And Hazards
5-Iodo-2-methylaniline is classified as toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes . In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice .
properties
IUPAC Name |
5-iodo-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-2-3-6(8)4-7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEHXNCBPIBDBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232753 | |
Record name | 5-Iodo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methylaniline | |
CAS RN |
83863-33-6 | |
Record name | 5-Iodo-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83863-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Iodo-o-toluidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863336 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Iodo-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-iodo-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Iodo-o-toluidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFH45ZPW2Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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